molecular formula C13H8Br2O B1359129 (2-Bromophenyl)(4-bromophenyl)methanone CAS No. 78281-59-1

(2-Bromophenyl)(4-bromophenyl)methanone

Cat. No.: B1359129
CAS No.: 78281-59-1
M. Wt: 340.01 g/mol
InChI Key: UVBUYAPAJGPEMU-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-bromophenyl)methanone is an organic compound with the molecular formula C13H8Br2O. It belongs to the class of benzophenones, which are characterized by a ketone group attached to two phenyl groups. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and material science .

Preparation Methods

The synthesis of (2-Bromophenyl)(4-bromophenyl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 4-bromobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization from a suitable solvent .

Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling reaction between 2-bromophenylboronic acid and 4-bromobenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound in high yields .

Chemical Reactions Analysis

(2-Bromophenyl)(4-bromophenyl)methanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group yields (2-Bromophenyl)(4-bromophenyl)methanol, while oxidation can produce (2-Bromophenyl)(4-bromophenyl)carboxylic acid .

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

(2-Bromophenyl)(4-bromophenyl)methanone can be compared with other similar compounds, such as:

    4,4’-Dibromobenzophenone: This compound has two bromine atoms at the para positions of the phenyl rings.

    4-Bromobenzophenone: This compound has a single bromine atom at the para position of one phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .

Properties

IUPAC Name

(2-bromophenyl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBUYAPAJGPEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615932
Record name (2-Bromophenyl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78281-59-1
Record name (2-Bromophenyl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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